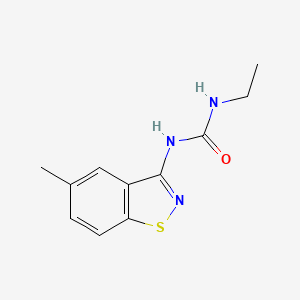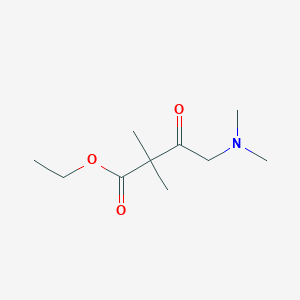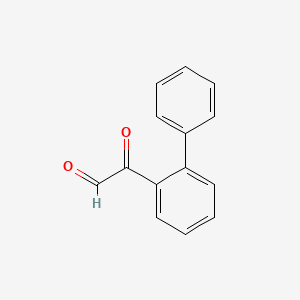
2-Oxo-2-(2-phenylphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(2-phenylphenyl)acetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a phenyl group and an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-phenylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of phenylglyoxal with glyoxal dimethyl acetal in the presence of ammonium acetate. The reaction is typically carried out in methanol at room temperature, followed by heating with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-(2-phenylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid.
Reduction: 2-Phenyl-2-hydroxyacetaldehyde.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(2-phenylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and polymers
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(2-phenylphenyl)acetaldehyde involves its interaction with various molecular targets. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The compound’s reactivity is influenced by the electronic effects of the phenyl groups and the carbonyl carbon .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetaldehyde: An aldehyde with a similar structure but lacks the additional phenyl group.
Phenylglyoxal: Contains a glyoxal moiety instead of an acetaldehyde group.
Benzaldehyde: A simpler aldehyde with a single phenyl group attached to the carbonyl carbon
Uniqueness
2-Oxo-2-(2-phenylphenyl)acetaldehyde is unique due to the presence of two phenyl groups, which enhance its reactivity and potential applications. The compound’s structure allows for diverse chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C14H10O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-oxo-2-(2-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H10O2/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
LWHYMEODYYIRJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B14326938.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

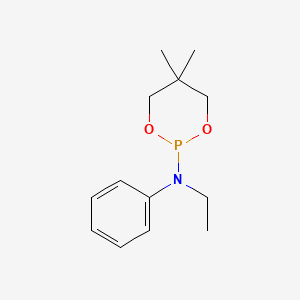
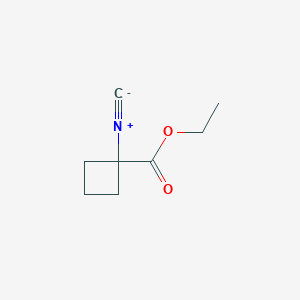
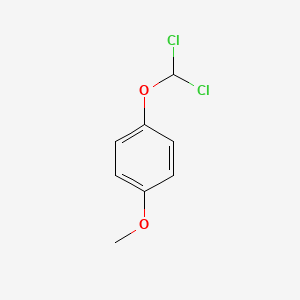
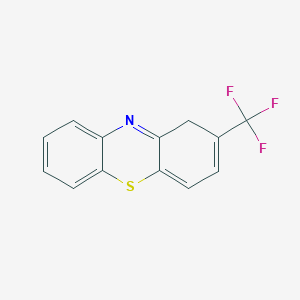
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
